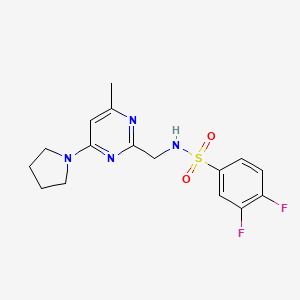
3,4-difluoro-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-difluoro-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18F2N4O2S and its molecular weight is 368.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,4-Difluoro-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Notably, it has been shown to act as an inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses.
Key Mechanisms:
- NLRP3 Inflammasome Inhibition : The compound has demonstrated the ability to inhibit NLRP3 activation, which is crucial in the pathogenesis of several inflammatory diseases .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens, indicating its potential as an antibiotic agent .
Biological Activity and Efficacy
Recent studies have evaluated the biological efficacy of this compound through various in vitro and in vivo assays.
In Vitro Studies
- Cell Proliferation Inhibition : It has been observed that the compound significantly inhibits cell proliferation in cancer cell lines. For instance, it showed a dose-dependent decrease in viability in A431 vulvar epidermal carcinoma cells .
- Inflammatory Response Modulation : The compound's ability to downregulate pro-inflammatory cytokines was assessed using ELISA assays, revealing a significant reduction in IL-1β and IL-18 production upon treatment .
In Vivo Studies
In animal models, the compound was tested for its anti-inflammatory effects:
- Mouse Models : In models of acute myocardial infarction and Alzheimer's disease, administration of the compound led to reduced inflammation markers and improved survival rates .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Alzheimer's Disease Model : In a study involving transgenic mice, treatment with the compound resulted in decreased amyloid plaque formation and improved cognitive function metrics .
- Acute Myocardial Infarction : In a controlled trial with mice subjected to induced myocardial infarction, treatment with the compound reduced infarct size and improved cardiac function compared to controls .
Comparative Efficacy Table
| Compound | Target | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| 3,4-Difluoro-N-(...) | NLRP3 Inflammasome | 0.55 ± 0.091 | Inhibitor |
| Other Sulfonamides | Various | Varies | Antimicrobial/Anti-inflammatory |
| Pyrimidine Derivatives | Cancer Cell Lines | Varies | Cell Proliferation Inhibitor |
特性
IUPAC Name |
3,4-difluoro-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O2S/c1-11-8-16(22-6-2-3-7-22)21-15(20-11)10-19-25(23,24)12-4-5-13(17)14(18)9-12/h4-5,8-9,19H,2-3,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWBHYIELMAPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














